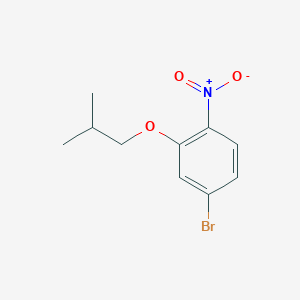
1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
1-(2-tert-Butoxy-1-methyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid (or TBMP for short) is an organic compound with a unique structure. TBMP is a versatile molecule, with a wide range of applications in scientific research and laboratory experiments. TBMP is a molecule that can be used in synthesis, as a catalyst or as an additive in chemical reactions. TBMP has also been used in drug design and development, as well as in the production of polymers and polymeric materials.
Applications De Recherche Scientifique
Contribution to Anticancer Agents
Knoevenagel condensation, an essential reaction for generating α, β-unsaturated ketones/carboxylic acids, has been pivotal in developing compounds with significant anticancer activity. Research highlights the synthesis of a diverse array of chemical compounds, including pyrazole derivatives, that exhibit remarkable anticancer properties across various targets such as DNA, microtubules, and kinases. These findings underscore the potential of pyrazole derivatives in drug discovery and cancer therapy (Tokala, Bora, & Shankaraiah, 2022).
Synthesis and Biological Applications
Pyrazole carboxylic acid derivatives stand out due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. These compounds serve as significant scaffolds in medicinal chemistry, offering a versatile basis for synthesizing various biologically active molecules (Cetin, 2020).
Antioxidant Properties
Natural carboxylic acids derived from plants have been studied for their structural impact on antioxidant, antimicrobial, and cytotoxic activity. This research indicates that specific structural features, such as the presence of hydroxyl groups and conjugated bonds, play a crucial role in enhancing the biological activity of carboxylic acids, including those related to pyrazole derivatives (Godlewska-Żyłkiewicz et al., 2020).
Drug Synthesis Applications
Levulinic acid (LEV), a biorenewable chemical, showcases the potential of carboxylic acids in drug synthesis. Its derivatives have been used to synthesize various value-added chemicals, highlighting the importance of carboxylic acid functionality in creating flexible, diverse, and cost-effective drug synthesis pathways (Zhang et al., 2021).
Environmental and Stability Considerations
Research on synthetic phenolic antioxidants, which share functional similarities with tert-butyl groups found in the chemical structure of interest, emphasizes the need for understanding the environmental occurrence, human exposure, and toxicity of these compounds. Insights into the environmental stability and potential health impacts of related compounds could inform safer and more sustainable chemical synthesis approaches (Liu & Mabury, 2020).
Propriétés
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-7(10(16)17-11(2,3)4)13-6-8(5-12-13)9(14)15/h5-7H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOYEOPTJNZIRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)N1C=C(C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201142869 | |
| Record name | 1H-Pyrazole-1-acetic acid, 4-carboxy-α-methyl-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201142869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1856096-94-0 | |
| Record name | 1H-Pyrazole-1-acetic acid, 4-carboxy-α-methyl-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1856096-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-1-acetic acid, 4-carboxy-α-methyl-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201142869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1450021.png)

![(4S)-4-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid](/img/structure/B1450023.png)
![Spiro[2.3]hexan-5-amine hydrochloride](/img/structure/B1450025.png)


![tert-butyl 5-(3-methoxy-3-oxopropyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1450030.png)
![6-Fluoro-3-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]quinolin-4-ol](/img/structure/B1450032.png)
![4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate](/img/structure/B1450034.png)




